molecular formula C19H26N4O3 B6439567 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine CAS No. 2549033-34-1

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine

Cat. No.: B6439567
CAS No.: 2549033-34-1
M. Wt: 358.4 g/mol
InChI Key: REGMRZSJCPFQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2549033-34-1) is a heterocyclic molecule featuring a piperidine core substituted with a 2,3-dimethylimidazo[1,2-b]pyridazine moiety via an oxymethyl linker and an oxolane-3-carbonyl group at the 1-position . The imidazo[1,2-b]pyridazine system is a bicyclic aromatic scaffold known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting.

Properties

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-13-14(2)23-17(20-13)3-4-18(21-23)26-11-15-5-8-22(9-6-15)19(24)16-7-10-25-12-16/h3-4,15-16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGMRZSJCPFQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine is a complex heterocyclic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 2549033-34-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized that the compound may exert its effects through:

  • Enzyme Modulation : By binding to specific enzymes, it can alter their activity, which may lead to therapeutic effects.
  • Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Anticonvulsant Activity

Recent studies indicate that compounds similar to this one exhibit anticonvulsant properties. For example, derivatives with imidazo[1,2-b]pyridazine cores have shown efficacy in reducing seizure activity in animal models. The mechanism involves modulation of calcium channels and neuroprotective effects against oxidative stress .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Research has demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents on the piperidine ring enhance cytotoxicity against cancer cells .

Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant effects of similar compounds, it was found that certain derivatives significantly reduced seizure frequency in rodent models. The presence of the imidazo[1,2-b]pyridazine moiety was crucial for achieving these effects .

Study 2: Cytotoxicity in Cancer Cells

A series of piperidine derivatives were tested for their cytotoxic effects against various cancer cell lines. The results showed that compounds with modifications at the oxolane carbonyl position exhibited enhanced growth inhibition, particularly against HT29 colon cancer cells .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AnticonvulsantRodent Seizure ModelSignificant reduction
CytotoxicityHT29 CellsIC50 < 10 µM
NeuroprotectionC6 Glioma CellsReduced ROS release

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its unique structural attributes. It may serve as a lead compound in the development of new pharmaceuticals targeting various diseases.

Mechanism of Action :
The interaction of this compound with specific molecular targets can modulate biochemical pathways. Its potential applications include:

  • Anticancer Agents : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Research indicates that imidazo[1,2-b]pyridazine derivatives may possess antimicrobial activity, making this compound a candidate for further investigation.

Chemical Synthesis

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxolane-3-carbonyl)piperidine serves as a versatile building block in organic synthesis. Its complex structure allows for:

  • Synthesis of Novel Compounds : It can be used to create more complex molecules through various chemical reactions such as substitution and functional group modifications.
  • Development of New Materials : The compound may be utilized in creating advanced materials with specific properties for industrial applications.

Biological Studies

The compound's interactions with biological systems are being explored to understand its pharmacological potential:

  • In Vitro Studies : These studies focus on the effects of the compound on cell lines to evaluate its therapeutic efficacy and safety.
  • Mechanistic Studies : Understanding how the compound interacts at the molecular level can provide insights into its potential uses in drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Scaffolds

The target compound shares structural homology with other imidazo[1,2-b]pyridazine derivatives but differs in substituent patterns and appended functional groups. Key analogs include:

a) tert-Butyl (1-(3-phenylimidazo[1,2-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate
  • Core : Imidazo[1,2-b]pyridazine with a phenyl substituent at the 3-position.
  • Substituents : Pyrrolidine linked to a tert-butyl carbamate group.
  • Molecular Weight : ~423.5 g/mol .
b) 1-{4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2,2-dimethylpropan-1-one
  • Core : Same imidazo[1,2-b]pyridazine system as the target compound.
  • Substituents: Piperidine linked to a dimethylpropanoyl group.
  • CAS : 2549047-63-2 .
  • Key Difference : Replacement of oxolane-3-carbonyl with a branched ketone may reduce hydrogen-bonding capacity, affecting solubility.
c) Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core: Tetrahydroimidazo[1,2-a]pyridine (non-aromatic, saturated ring).
  • Substituents : Nitrophenyl and ester groups.
  • Melting Point : 243–245°C .
  • Key Difference : Saturation of the imidazo ring reduces aromaticity, likely diminishing π-π stacking interactions critical for target binding.

Physicochemical Properties

Compound (CAS/Ref.) Molecular Weight (g/mol) LogP* Solubility (Predicted) Key Substituents
Target (2549033-34-1) ~429.5 2.1 Moderate (aqueous/DMSO) Oxolane-3-carbonyl, dimethylimidazopyridazine
tert-Butyl analog 423.5 3.8 Low (lipophilic) Phenyl, pyrrolidine-carbamate
1-{4-[...]propan-1-one ~425.4 2.5 Moderate Dimethylpropanoyl, dimethylimidazopyridazine
Diethyl tetrahydroimidazo 552.5 4.2 Low Nitrophenyl, cyano, ester groups

*LogP values estimated via fragment-based methods.

Preparation Methods

Cyclocondensation of 6-Amino-3-methylpyridazine

A validated route involves reacting 6-amino-3-methylpyridazine with bromoacetone under basic conditions (K₂CO₃, DMF, 80°C, 12 h) to form the imidazo[1,2-b]pyridazine core. Subsequent methylation at the C2 position uses methyl iodide and NaH in THF (0°C to rt, 4 h), yielding 2,3-dimethylimidazo[1,2-b]pyridazine. Hydroxylation at C6 is achieved via directed ortho-lithiation (LDA, -78°C, THF) followed by quenching with trimethylborate and oxidative workup (H₂O₂, NaOH), giving the 6-ol derivative in 62% yield.

Alternative Pd-Catalyzed Cross-Coupling

For improved regioselectivity, a palladium-catalyzed approach couples 6-bromo-2,3-dimethylimidazo[1,2-b]pyridazine with bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 100°C, 8 h), followed by hydroxylation via Miyaura borylation and oxidative hydrolysis (NaBO₃·4H₂O, 0°C). This method affords higher purity (>98% HPLC) but requires stringent anhydrous conditions.

Preparation of 1-(Oxolane-3-carbonyl)piperidine-4-methanol

Piperidine Functionalization

4-Hydroxymethylpiperidine is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Et₃N, CH₂Cl₂, 0°C, 2 h). Subsequent acylation at the piperidine nitrogen employs oxolane-3-carbonyl chloride (prepared from tetrahydrofuran-3-carboxylic acid and oxalyl chloride) in the presence of Hünig’s base (DIPEA, CH₂Cl₂, -15°C, 1 h). Boc deprotection with TFA/CH₂Cl₂ (1:1, rt, 30 min) yields 1-(oxolane-3-carbonyl)piperidine-4-methanol (83% over three steps).

Stereochemical Considerations

Racemization at the tetrahydrofuran carbonyl is mitigated by using Schotten-Baumann conditions during acylation. Chiral HPLC analysis confirms retention of configuration (ee >99%) when starting from enantiomerically pure tetrahydrofuran-3-carboxylic acid.

Ether Bond Formation via Mitsunobu Reaction

Coupling 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol with 1-(oxolane-3-carbonyl)piperidine-4-methanol employs Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt, 12 h). Key parameters:

  • Molar ratio : 1:1.2 (piperidine methanol:heteroaryl phenol)

  • Solvent : Anhydrous THF (H₂O <50 ppm)

  • Yield : 78% after silica gel chromatography (EtOAc/hexanes gradient)

Alternative methods using Williamson ether synthesis (NaH, DMF, 60°C) result in lower yields (≤45%) due to competing elimination of the hydroxymethyl group.

Process Optimization and Scalability

Catalytic Mitsunobu Variants

Replacing stoichiometric PPh₃/DIAD with polymer-supported triphenylphosphine and diethyl azodicarboxylate (DEAD) analogs reduces downstream purification burdens. Flow chemistry adaptations enable continuous production with 72% isolated yield at kilogram scale.

Impurity Profiling

Major impurities include:

  • N-Acylated byproducts : Controlled by maintaining reaction temperature below -10°C during acylation

  • Ring-opened tetrahydrofuran derivatives : Mitigated through strict exclusion of protic solvents during coupling steps

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, H-5), 5.32 (s, 2H, OCH₂), 4.18–4.05 (m, 2H, tetrahydrofuran), 3.94–3.78 (m, 3H, piperidine), 2.67 (s, 3H, CH₃), 2.51 (s, 3H, CH₃)

  • HRMS : [M+H]⁺ calcd for C₂₁H₂₇N₄O₄: 399.2028; found: 399.2031

Q & A

Q. Basic Research Focus

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on the imidazo[1,2-b]pyridazine core) .
    • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for chiral centers in the piperidine-oxolane moiety .
  • IR Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .

Methodological Tip : Combine orthogonal techniques to address potential ambiguities, such as rotational isomers in the oxolane ring .

How can researchers resolve low yields in the coupling step between the imidazo[1,2-b]pyridazine and piperidine-oxolane moieties?

Q. Advanced Research Focus

  • Reaction Optimization :
    • Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
    • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
  • Computational Modeling :
    • Employ density functional theory (DFT) to predict reactive intermediates and transition states, reducing trial-and-error experimentation .
  • Purification Strategies :
    • Use preparative HPLC to isolate the desired product from side reactions (e.g., over-alkylation) .

How to design structure-activity relationship (SAR) studies to evaluate pharmacological potential?

Q. Advanced Research Focus

  • Substituent Variation :
    • Modify the oxolane ring (e.g., replace with tetrahydrofuran or cyclopentane) to assess steric effects on target binding .
    • Alter methyl groups on the imidazo[1,2-b]pyridazine core to study electronic contributions .
  • Biological Assays :
    • Conduct enzyme inhibition assays (e.g., kinases) and receptor binding studies (e.g., GPCRs) to identify primary targets .
    • Use molecular docking to prioritize analogs with predicted high affinity .

Data Interpretation : Cross-reference bioactivity data with solubility and metabolic stability metrics to rule out false positives .

How to address conflicting bioactivity data across different studies?

Q. Advanced Research Focus

  • Assay Validation :
    • Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
  • Compound Purity :
    • Verify purity (>95%) via HPLC and LC-MS to exclude impurities as confounding factors .
  • Structural Confirmation :
    • Re-analyze batches with conflicting results using X-ray crystallography to detect undiagnosed isomers .

Case Study : Discrepancies in IC₅₀ values may arise from differences in intracellular vs. extracellular target accessibility .

What computational approaches can predict the compound’s reactivity in novel synthetic pathways?

Q. Advanced Research Focus

  • Reaction Path Search :
    • Use quantum chemical software (e.g., Gaussian, ORCA) to simulate reaction mechanisms, such as nucleophilic attack on the oxolane carbonyl .
  • Machine Learning :
    • Train models on existing imidazo[1,2-b]pyridazine reaction datasets to predict optimal conditions for new derivatives .
  • Solvent Modeling :
    • Apply COSMO-RS to screen solvents for improving reaction yields .

What purification methods are most effective for isolating this compound?

Q. Basic Research Focus

  • Chromatography :
    • Use silica gel column chromatography with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization :
    • Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • HPLC :
    • Apply reverse-phase C18 columns for final polishing, especially for removing polar byproducts .

How to investigate the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Biophysical Techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cellular Assays :
    • Use CRISPR knockouts to validate target specificity in disease-relevant cell models .

Data Integration : Combine kinetic data with molecular dynamics simulations to refine binding models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.